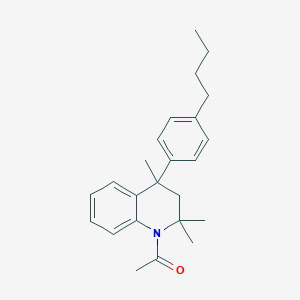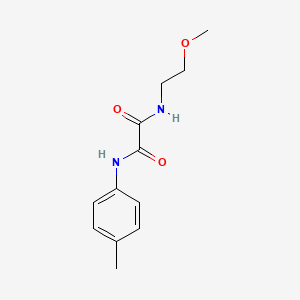![molecular formula C20H13BrN2O4 B4950987 2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4950987.png)
2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromo, methoxy, and carbonitrile, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyranochromene Core: The initial step involves the condensation of a suitable aldehyde with a malononitrile derivative in the presence of a base, such as piperidine, to form the pyranochromene core.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxy-containing reagent, such as sodium methoxide.
Amination: The amino group is incorporated through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromo and methoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, ammonia, various amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyranochromenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique chemical structure and biological activity.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-amino-4-(3-chloro-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(3-fluoro-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(3-iodo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
The presence of the bromo group in 2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile distinguishes it from other similar compounds. The bromo group can participate in unique chemical reactions, such as bromination and nucleophilic substitution, which are not possible with other halogen atoms. Additionally, the combination of the bromo and methoxy groups enhances the compound’s biological activity and specificity for certain molecular targets.
特性
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4/c1-25-15-7-6-10(8-13(15)21)16-12(9-22)19(23)27-18-11-4-2-3-5-14(11)26-20(24)17(16)18/h2-8,16H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGVRWTCGXPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Chloro-2-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B4950904.png)
![2-[(2-Quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4950907.png)
![N'-(3-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4950917.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4950921.png)
![2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4950930.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4950948.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B4950955.png)
![1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4950967.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4950974.png)
![6-oxo-1-(2-pyridinylmethyl)-N-[2-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B4950979.png)
![1'-[4-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B4950993.png)

